chemical structure and molecular weight of N-Desmethylhydroxyterbinafine
chemical structure and molecular weight of N-Desmethylhydroxyterbinafine
The following technical guide details the chemical structure, molecular weight, and bioanalytical context of N-Desmethylhydroxyterbinafine , a pivotal Phase I metabolite of the antifungal agent Terbinafine.[1][2]
Structural Characterization, Metabolic Pathway, and Bioanalytical Protocol
Executive Summary
N-Desmethylhydroxyterbinafine (DHTBN) is a secondary Phase I metabolite of Terbinafine (Lamisil).[1][2] It represents a critical node in the metabolic clearance of the parent drug, formed through the interplay of N-demethylation and side-chain hydroxylation.[1] Unlike the parent compound, which is highly lipophilic, DHTBN exhibits increased polarity, serving as a transitional intermediate before further oxidation to N-desmethylcarboxyterbinafine and subsequent urinary excretion.[1][2]
Understanding the physicochemical properties and detection of DHTBN is essential for pharmacokinetic profiling, particularly in pediatric populations and patients with compromised hepatic function, where metabolic ratios (Parent/Metabolite) serve as biomarkers for CYP450 activity.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
The structure of N-Desmethylhydroxyterbinafine is characterized by the loss of the tertiary N-methyl group and the oxidation of one methyl moiety on the tert-butyl side chain to a primary alcohol.[1]
Physicochemical Data Table[1][2]
| Parameter | Technical Specification |
| Common Name | N-Desmethylhydroxyterbinafine |
| Abbreviation | DHTBN |
| CAS Registry Number | 162227-14-7 |
| IUPAC Name | (E)-2,2-dimethyl-7-[(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
| Molecular Formula | C |
| Molecular Weight | 293.41 g/mol |
| Monoisotopic Mass | 293.1780 Da |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Low solubility in water compared to carboxy-metabolites.[1][3] |
| pKa (Calculated) | ~8.5 (Secondary amine), ~14.8 (Primary alcohol) |
Structural Topology (SMILES & InChI)
-
SMILES: CC(C)(CO)C#C/C=C/CNCc1cccc2ccccc12
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InChI Key: (Derivative of Terbinafine core, specific key varies by isomer annotation, typically requires validation against standard).
Metabolic Biosynthesis Pathway[1][2]
Terbinafine undergoes extensive biotransformation in the liver.[1][2][4][5] The formation of N-Desmethylhydroxyterbinafine occurs via two converging pathways involving Cytochrome P450 isozymes (primarily CYP2C9, CYP1A2, and CYP3A4).[1][2]
-
Route A: N-Demethylation of Terbinafine
N-Desmethylterbinafine Hydroxylation DHTBN . -
Route B: Hydroxylation of Terbinafine
Hydroxyterbinafine N-Demethylation DHTBN .
The compound is subsequently oxidized to N-Desmethylcarboxyterbinafine , the major urinary metabolite.[1][2]
Pathway Visualization (Graphviz)[1][2]
Figure 1: Convergent metabolic pathways leading to the formation of N-Desmethylhydroxyterbinafine (DHTBN) and its subsequent clearance.[1][3][5]
Bioanalytical Protocol (LC-MS/MS)[1]
To accurately quantify N-Desmethylhydroxyterbinafine in plasma or biological matrices, a validated LC-MS/MS method is required.[1][2] The following protocol is synthesized from pharmacokinetic studies of terbinafine metabolites.
Sample Preparation (Protein Precipitation)
-
Principle: Removal of plasma proteins to prevent column fouling and matrix effects.[1][2]
-
Reagents: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.[1][2]
-
Internal Standard (IS): Terbinafine-d7 or N-Desmethylterbinafine-d7.[1][2]
Step-by-Step Workflow:
-
Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm particle size.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (organic).
-
Gradient:
Mass Spectrometry Parameters (MRM)
Detection is performed in Positive Electrospray Ionization (ESI+) mode.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| DHTBN | 294.2 [M+H] | 141.1 (Naphthyl) | 30 | 25 |
| DHTBN (Qual) | 294.2 | 115.1 | 30 | 40 |
| Terbinafine | 292.2 | 141.1 | 30 | 25 |
Note: The product ion at m/z 141.1 corresponds to the naphthylmethyl cation, a characteristic fragment for the terbinafine scaffold.[1]
References
-
Humbert, H., et al. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration.[1][2][6] Biopharmaceutics & Drug Disposition.[1][2][4]
-
Vickers, A.E., et al. (1999). In vitro and in vivo biotransformation of terbinafine in man and relevant species.[1][2] Drug Metabolism and Disposition.[1][2][4][5][6][7]
-
Pharmaffiliates. N-Desmethylhydroxyterbinafine Reference Standard (CAS 162227-14-7).[1][2][8][9][10][11]
-
SynThink Research Chemicals. N-Desmethyl hydroxy terbinafine Structure and Data.
-
ScienceAlert. Molecular Modelling Analysis of the Metabolism of Terbinafine.[1][2]
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- 2. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desmethylterbinafine | C20H23N | CID 6443233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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